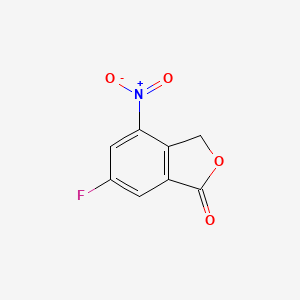

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Description

Overview of Isobenzofuranone Scaffold in Organic and Medicinal Chemistry

The isobenzofuran-1(3H)-one, commonly known as the phthalide (B148349) scaffold, is a prominent bicyclic heterocyclic motif found in a multitude of natural products and synthetically developed molecules. nih.govmdpi.com This structural core is a constituent of compounds demonstrating a wide array of pharmacological properties. nih.gov Research has identified isobenzofuranone derivatives as possessing antioxidant, anti-inflammatory, antimicrobial, antiplatelet, and antitumor activities, among others. nih.govmdpi.comontosight.ai The versatility of the isobenzofuranone scaffold makes it a privileged structure in medicinal chemistry, continually inspiring the synthesis of new derivatives in the pursuit of novel therapeutic agents. nih.govontosight.ai

Role of Fluorine and Nitro Substituents in Modulating Chemical Reactivity and Biological Activity

The introduction of specific substituents onto a core scaffold is a fundamental strategy in medicinal chemistry to modulate a molecule's properties. Fluorine and nitro groups are particularly effective in this regard.

Fluorine: The strategic incorporation of fluorine into a molecule can significantly alter its physicochemical and pharmacokinetic properties. nih.govacs.orgresearchgate.net As the most electronegative element, fluorine's presence can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. tandfonline.comnih.gov This is due to the strength of the carbon-fluorine bond and fluorine's ability to influence the acidity (pKa) of nearby functional groups and molecular conformation. nih.govacs.orgresearchgate.net Consequently, fluorinated compounds represent a substantial portion of modern pharmaceuticals. researchgate.netnih.gov

Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties through both inductive and resonance effects. nih.govmdpi.com This deactivation of an associated aromatic ring makes the compound susceptible to nucleophilic attack. mdpi.com In medicinal chemistry, the nitro group is a key feature in many bioactive compounds, contributing to a wide spectrum of activities, including antimicrobial and antiparasitic effects. nih.gov The group's presence can be essential for biological activity, often by participating in redox reactions within cells. nih.govnih.gov Furthermore, the nitro group is a versatile synthetic handle, readily reduced to form other functional groups like amines, which opens pathways for further molecular derivatization. mdpi.com

Rationale for Focused Academic Inquiry into 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

The specific chemical architecture of this compound presents a compelling case for focused academic investigation. The compound uniquely combines the biologically relevant isobenzofuranone scaffold with two potent modulating substituents. The rationale for its study is threefold:

Synergistic Effects: Investigating the potential synergistic or antagonistic effects arising from the simultaneous presence of a fluorine atom and a nitro group on the same heterocyclic core. Their combined influence on electron distribution, reactivity, and ultimately biological activity is of significant scientific interest.

Modulation of Reactivity: The strong electron-withdrawing nature of the nitro group, combined with the high electronegativity of fluorine, is expected to render the aromatic ring of the isobenzofuranone core highly electron-deficient. This unique electronic profile could lead to novel chemical reactivity and provide a platform for advanced synthetic transformations.

Potential Biological Activity: Given the established pharmacological profiles of isobenzofuranones, fluorinated molecules, and nitro-aromatic compounds, there is a strong rationale to hypothesize that this compound could exhibit interesting and potentially useful biological properties.

This compound serves as an exemplary model for exploring the intricate interplay between a heterocyclic scaffold and powerful functional groups, a central theme in the design of new functional molecules.

Historical Context of Related Fused Heterocyclic Systems Research

Research into fused heterocyclic systems is a cornerstone of organic and medicinal chemistry. The development of synthetic methodologies to create these complex structures has evolved significantly over the past century. Early research focused on the isolation and characterization of naturally occurring heterocycles. Over time, the focus shifted towards the development of novel synthetic routes that allow for precise control over substitution patterns.

The synthesis of fluorinated and nitrated heterocycles, in particular, has been an area of intense activity. researchgate.netscirp.org The creation of these molecules has been driven by the desire to fine-tune electronic and biological properties. researchgate.net Methodologies such as electrophilic fluorination and nitration, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions have become indispensable tools. nih.govnih.gov The synthesis of this compound builds upon this historical foundation, employing multi-step reaction sequences that reflect the sophistication of modern synthetic chemistry. guidechem.comchemicalbook.com The study of such molecules contributes to the broader understanding of structure-property relationships in complex organic systems.

Compound Data

Below are tables detailing the chemical properties of this compound and a list of other compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLFHMWQMPVDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727007 | |

| Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207453-90-4 | |

| Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Fluoro 4 Nitroisobenzofuran 1 3h One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, the primary disconnection involves the lactone ring, a type of cyclic ester.

A C-O bond disconnection of the ester linkage within the five-membered lactone ring logically points to a 2-(hydroxymethyl)benzoic acid derivative. However, a more synthetically practical disconnection is the C-O bond formation via an intramolecular nucleophilic substitution. This approach identifies a substituted 2-(halomethyl)benzoic acid or its corresponding ester as the immediate precursor.

Further disconnection of the functional groups on the aromatic ring—the nitro (NO₂) and fluoro (F) groups—leads back to a simpler substituted toluene (B28343) molecule. Specifically, the synthesis can be traced back to 5-fluoro-2-methylbenzoic acid. This starting material contains the core aromatic structure with the required fluorine and a methyl group that can be functionalized to facilitate the eventual cyclization into the isobenzofuranone ring system. This retrosynthetic pathway informs the forward synthesis described in subsequent sections.

Precursor Synthesis and Functionalization Strategies

The forward synthesis of this compound is a multi-step process involving strategic functionalization of a carefully chosen precursor. The most documented route begins with the nitration and subsequent modification of a fluorinated toluene derivative.

Synthesis from Methyl 5-fluoro-2-methyl-3-nitrobenzoate via Radical Bromination and Cyclization

A well-established pathway to synthesize this compound starts from 5-fluoro-2-methylbenzoic acid. guidechem.com This process involves nitration, esterification, radical bromination, and a final cyclization step. guidechem.comchemicalbook.com

The initial step is the nitration of 5-fluoro-2-methylbenzoic acid, followed by esterification to produce methyl 5-fluoro-2-methyl-3-nitrobenzoate. guidechem.com The subsequent crucial steps are the radical bromination of the benzylic methyl group and the final intramolecular cyclization. A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate, N-Bromosuccinimide (NBS) as the bromine source, and Benzoyl Peroxide (BPO) as a radical initiator is heated to reflux in carbon tetrachloride (CCl₄). chemicalbook.com This reaction selectively brominates the methyl group to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate with high efficiency (94% yield). chemicalbook.com

The final ring-closing step is achieved by heating the brominated intermediate in a mixture of 1,4-dioxane (B91453) and water under reflux for several days. guidechem.comchemicalbook.com This process facilitates an intramolecular substitution, where the carboxylate group (formed from hydrolysis of the methyl ester) displaces the bromide to form the lactone ring, yielding this compound as a white solid. guidechem.comchemicalbook.com

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

| 1 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, Reflux | Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | 94% | chemicalbook.com |

| 2 | Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | 1,4-Dioxane, Water, Reflux, 4 days | This compound | 79% | guidechem.comchemicalbook.com |

Cyclization Reactions for Isobenzofuran (B1246724) Ring Formation: Acidic vs. Basic Conditions

The formation of the isobenzofuranone ring is a critical lactonization step. The conditions for this intramolecular cyclization can be manipulated to optimize the reaction. The documented procedure involves refluxing in a neutral aqueous dioxane solution, which facilitates hydrolysis of the ester followed by nucleophilic attack of the resulting carboxylate on the benzylic carbon bearing the bromine. guidechem.comchemicalbook.com

Theoretically, this cyclization can be catalyzed by either acid or base. Under acidic conditions, protonation of the ester's carbonyl oxygen would increase its electrophilicity, potentially accelerating the attack by the alcohol formed from hydrolysis of the alkyl bromide. Conversely, under basic conditions, the hydrolysis of the ester to a carboxylate would be rapid. The resulting carboxylate anion is a potent nucleophile that can efficiently displace the bromide to form the lactone. The choice between acidic and basic conditions would depend on the stability of the starting materials and products to the respective pH environments and the potential for side reactions.

Nitration of Fluorinated Isobenzofuranone Precursors: Regioselectivity and Control

An alternative synthetic approach would involve introducing the nitro group at a later stage, for instance, by direct nitration of a fluorinated precursor like 6-fluoroisobenzofuran-1(3H)-one. bldpharm.com The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

The directing effects of the substituents on the aromatic ring would govern the position of nitration. The fluorine atom at C-6 is a deactivating, ortho, para-director. The lactone moiety has competing effects: the ether oxygen atom is an activating, ortho, para-director (directing to positions 5 and 7), while the carbonyl group is a deactivating, meta-director (also directing to positions 5 and 7). The confluence of these directing effects strongly favors substitution at the C-5 and C-7 positions. Therefore, achieving selective nitration at the C-4 position to obtain the desired product would be challenging and likely result in a mixture of isomers with low yield of the target compound. epfl.chscirp.org This inherent difficulty in controlling regioselectivity is likely why the established syntheses install the nitro group at an early stage. guidechem.com

Condensation Reactions with Triethylamine (B128534) and Acetic Anhydride (B1165640) in Tetrahydrofuran (B95107)

A hypothetical synthetic route could involve a condensation reaction using triethylamine (Et₃N) and acetic anhydride ((AcO)₂O) in a solvent like tetrahydrofuran (THF). This combination of reagents is typically used to promote cyclization via dehydration. researchgate.net

In this context, triethylamine acts as a non-nucleophilic base, while acetic anhydride serves as a powerful dehydrating agent. One could envision a precursor such as a dicarboxylic acid or a hydroxy-acid where these reagents would facilitate intramolecular condensation to form the lactone ring. For instance, triethylamine would deprotonate a carboxylic acid, and acetic anhydride would activate it by forming a mixed anhydride. This activated intermediate would then be highly susceptible to intramolecular attack by a hydroxyl group, leading to cyclization and formation of the isobenzofuranone ring. While this specific method is not prominently documented for this molecule, it represents a plausible synthetic strategy for related cyclization reactions. researchgate.net

Optimization of Synthetic Routes for Enhanced Yield and Purity

Optimizing any multi-step synthesis is critical for its practical application. For the synthesis of this compound, several factors can be fine-tuned to enhance both yield and purity.

The documented procedures utilize key techniques for ensuring purity. The progress of the reactions, such as the bromination and cyclization steps, is monitored by Thin Layer Chromatography (TLC). guidechem.comchemicalbook.com This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

Furthermore, purification of intermediates and the final product is achieved through silica (B1680970) gel column chromatography. guidechem.com This technique is essential for separating the desired compound from unreacted starting materials and side products, leading to a final product of high purity.

Design of Experiments (DoE) Approaches in Radiosynthesis Precursor Preparation

Design of Experiments (DoE) is a powerful statistical approach for process optimization that offers significant advantages over traditional "one variable at a time" (OVAT) methods. researchgate.net In the context of preparing radiosynthesis precursors like this compound, DoE allows for the simultaneous, systematic adjustment of multiple experimental parameters. springernature.com This methodology provides a more comprehensive understanding of how different factors interact and affect the reaction outcome, leading to the identification of optimal conditions with greater experimental efficiency. researchgate.netspringernature.com

For the preparation of precursors intended for 18F-labeling, DoE can accelerate the optimization of complex, multi-component reactions. researchgate.net By constructing experimentally efficient factor screening and optimization studies, researchers can identify critical factors from a pool of variables such as reagent concentration, temperature, reaction time, and catalyst loading. researchgate.netspringernature.com This approach builds a matrix of experimental runs to model a response surface across the entire reaction space, revealing detailed information about the process's behavior. researchgate.net The benefits in radiochemistry are substantial, including reduced consumption of expensive reagents and precursors, minimized use of cyclotron and hot-cell time, and a lower radiation dose to personnel. springernature.com For instance, in copper-mediated radiofluorination reactions, DoE has been shown to be more than twice as experimentally efficient as the OVAT approach. researchgate.net

Table 1: Comparison of Optimization Approaches for Radiosynthesis

| Feature | Design of Experiments (DoE) | One Variable at a Time (OVAT) |

| Strategy | Simultaneous, systematic adjustment of multiple parameters. springernature.com | Sequential adjustment of individual parameters. |

| Efficiency | High; requires fewer experimental runs. researchgate.net | Low; requires a large number of experiments. |

| Interaction Effects | Can identify and model interactions between factors. springernature.com | Cannot resolve interactions between factors. |

| Process Understanding | Provides a detailed, comprehensive model of the process. springernature.com | Provides a limited, localized understanding of the process. |

| Resource Usage | Reduces consumption of reagents, materials, and instrument time. springernature.com | High consumption of resources. |

Industrial Production Methods and Considerations for Scalability

The industrial production of this compound requires a synthetic route that is not only high-yielding but also robust, cost-effective, and scalable. A common laboratory-scale synthesis starts from 5-fluoro-2-methylbenzoic acid and proceeds through several steps. guidechem.com

A published synthetic route involves the following key transformations:

Nitration: 5-fluoro-2-methylbenzoic acid is nitrated to yield 5-fluoro-2-methyl-3-nitrobenzoic acid. guidechem.com

Esterification: The resulting carboxylic acid is converted to its methyl ester, 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester. guidechem.com

Bromination: The methyl group is brominated using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) to give methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate. chemicalbook.com

Cyclization: The bromoester undergoes hydrolysis and cyclization in a mixture of 1,4-dioxane and water under reflux to form the final product, this compound. guidechem.comchemicalbook.com

Table 2: Key Reaction Steps and Scalability Considerations

| Step | Reagents & Conditions | Yield | Scalability Considerations |

| Esterification | Thionyl chloride (SOCl2), Methanol, Reflux (16h). guidechem.com | 25% (two steps including nitration). guidechem.com | Use of SOCl2 requires handling of corrosive and toxic material. Long reflux time impacts throughput. |

| Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, Reflux. chemicalbook.com | 94%. chemicalbook.com | Carbon tetrachloride (CCl4) is a hazardous solvent and its use is restricted. Alternative solvents would be required for industrial scale. BPO requires careful temperature control. |

| Cyclization | 1,4-Dioxane, Water, Reflux (4 days). chemicalbook.com | 79%. chemicalbook.com | The extremely long reaction time (96 hours) is a major bottleneck for industrial production, significantly reducing plant capacity and increasing energy costs. chemicalbook.com |

For industrial scalability, several factors in this synthesis present challenges. The use of hazardous reagents like thionyl chloride and solvents like carbon tetrachloride necessitates stringent safety protocols and waste management strategies. guidechem.comchemicalbook.com The most significant hurdle for scalability is the final cyclization step, which requires four days of reflux. chemicalbook.com This long reaction time would severely limit production throughput and increase energy consumption, making the process economically unviable for large-scale manufacturing. Therefore, process optimization to drastically reduce the cyclization time or the development of an alternative, more efficient synthetic route is crucial for industrial production.

Alternative and Novel Synthetic Approaches to this compound

Research into the synthesis of isobenzofuranones continues to evolve, with a focus on developing more efficient and environmentally benign methods. These novel approaches could be adapted for the synthesis of this compound.

Exploration of Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the construction of heterocyclic compounds like isobenzofuranones under mild conditions. Rhodium-catalyzed reactions, for example, have been developed for the synthesis of isobenzofurans from nosylhydrazones, which serve as carbene precursors. nih.gov These rhodium carbenoid intermediates can undergo intramolecular cyclization with ester groups to afford the isobenzofuran core structure. nih.gov Adapting such a strategy could provide a novel route to the target molecule, potentially avoiding harsh reagents and conditions associated with traditional methods.

Other transition metals like palladium are also widely used in cross-coupling reactions that could be employed to construct the isobenzofuranone skeleton. While specific examples for this compound are not prevalent, the general applicability of these catalytic systems in organic synthesis suggests they are a promising area for exploration.

Green Chemistry Principles in Synthesis Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. nih.gov This involves several key considerations:

Safer Solvents: The conventional synthesis uses hazardous solvents like carbon tetrachloride. chemicalbook.com Green chemistry principles would guide the replacement of such solvents with safer alternatives like water, ethanol, or supercritical CO2.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov The exploration of transition metal-catalyzed reactions (as discussed in 2.4.1) aligns with this principle.

Energy Efficiency: The conventional synthesis requires prolonged heating, especially in the cyclization step. chemicalbook.com Developing methods that proceed at ambient temperature and pressure, such as photochemical or enzymatic processes, would significantly reduce energy consumption. youtube.com

Use of Renewable Feedstocks: While the current synthesis starts from petroleum-derived materials, future green syntheses might explore routes from biomass-derived platform chemicals. nih.gov

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical reactions represent innovative and green alternatives for synthesizing heterocyclic compounds.

Photochemical Synthesis: Photochemical reactions use light to induce chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. vapourtec.com Photocatalyzed reactions of benzenediazonium (B1195382) salts with alkenes have been shown to produce isochromanones and isobenzofuranones. nih.gov Such methods could offer a novel disconnection approach for synthesizing the 6-fluoro-4-nitro substituted isobenzofuranone ring system under mild conditions. Photooxygenation reactions, which involve light, oxygen, and a photosensitizer, are another avenue in organic synthesis that could be explored. vapourtec.com

Electrochemical Synthesis: Electrosynthesis uses electricity to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents and proceeding at room temperature. youtube.com This technique is recognized as a green and gentle method for constructing heterocycles. researchgate.net The electrochemical synthesis of isobenzofuran-1(3H)-ones has been reported, demonstrating the feasibility of this approach. researchgate.net These methods can proceed through direct oxidation at the anode or reduction at the cathode, offering high control over the reaction. researchgate.net Applying electrochemical principles could lead to a cleaner and safer synthesis of this compound.

Chemical Transformations and Reactivity of 6 Fluoro 4 Nitroisobenzofuran 1 3h One

Reactivity Profiles of Fluoro and Nitro Groups on the Isobenzofuranone Core

The chemical character of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one is primarily governed by the electron-withdrawing nature of the nitro group and the potential of the fluorine atom to act as a leaving group. The nitro group significantly influences the electron density of the aromatic ring. As a powerful electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

The activation of the aromatic ring by the nitro group facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, primarily involving the displacement of the fluorine atom. This type of reaction is a cornerstone for introducing a variety of functional groups onto the isobenzofuranone scaffold. researchgate.netnih.gov

Replacement with Hydroxyl and Amino Groups

The fluorine atom at the C-6 position can be readily displaced by various nucleophiles. For instance, reaction with oxygen-based nucleophiles, such as hydroxides or alkoxides, leads to the formation of the corresponding 6-hydroxy or 6-alkoxy derivatives. Similarly, nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, can replace the fluorine to yield 6-amino or 6-substituted-amino compounds.

These transformations are characteristic of SNAr reactions on activated fluoroaromatic compounds. The general conditions often involve reacting the substrate with the nucleophile, sometimes in the presence of a base and in a suitable polar aprotic solvent.

Table 1: Representative SNAr Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Hydroxide (e.g., NaOH) | 6-Hydroxy-4-nitroisobenzofuran-1(3H)-one |

| This compound | Amine (e.g., R-NH₂) | 6-(Alkylamino)-4-nitroisobenzofuran-1(3H)-one |

Influence of Nitro Group on Electrophilicity and SNAr Activation

The success of SNAr reactions on this substrate is critically dependent on the activating effect of the nitro group. The nitro group's strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. nih.gov This electron withdrawal stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr mechanism.

The stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. In this compound, the fluoro and nitro groups are meta to each other. However, the powerful electron-pulling nature of the nitro group, combined with the electron-withdrawing effect of the fused benzofuranone system, sufficiently lowers the activation energy for nucleophilic attack to occur. mdpi.com The fused furoxan ring in similar structures has been shown to break the aromaticity in the carbocyclic ring, enhancing the reactivity of specific bonds towards nucleophiles. mdpi.com This cumulative effect renders the C-F bond labile enough for substitution by a range of strong nucleophiles.

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group in part because it can be readily reduced to an amino group, providing a gateway to a wide array of further chemical modifications. Several methods are effective for the reduction of the nitro group in this compound.

Catalytic Hydrogenation with Palladium on Carbon

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. scispace.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. mdpi.com The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate. This method is often high-yielding and chemoselective, meaning it can reduce the nitro group without affecting other reducible functionalities like the carbonyl group in the lactone ring. scispace.com A variant of this method uses a hydrogen donor like hydrazine (B178648) in the presence of Pd/C. scispace.com

Chemical Reduction with Tin(II) Chloride and Other Reducing Agents

Classical chemical reduction methods are also widely employed for the conversion of nitroarenes to anilines. A common and effective reagent for this purpose is tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com This method is particularly useful as it is tolerant of many other functional groups, including esters and ketones, which would not be affected under these conditions.

Other metal-based reducing systems, such as zinc powder in the presence of ammonium (B1175870) chloride (Zn/NH₄Cl), can also be utilized for this transformation. scispace.com These methods provide robust and scalable alternatives to catalytic hydrogenation for the synthesis of the corresponding 6-fluoro-4-aminoisobenzofuran-1(3H)-one.

Table 2: Nitro Group Reduction Methods

| Starting Material | Reagent / Catalyst | Product |

|---|---|---|

| This compound | H₂, Palladium on Carbon (Pd/C) | 6-Fluoro-4-aminoisobenzofuran-1(3H)-one |

| This compound | Tin(II) Chloride (SnCl₂), HCl | 6-Fluoro-4-aminoisobenzofuran-1(3H)-one |

| This compound | Zinc (Zn), NH₄Cl | 6-Fluoro-4-aminoisobenzofuran-1(3H)-one |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Hydroxy-4-nitroisobenzofuran-1(3H)-one |

| 6-(Alkylamino)-4-nitroisobenzofuran-1(3H)-one |

| 6-Alkoxy-4-nitroisobenzofuran-1(3H)-one |

| 6-Fluoro-4-aminoisobenzofuran-1(3H)-one |

| Ethanol |

| Methanol |

| Ethyl acetate |

| Tin(II) Chloride |

| Hydrochloric acid |

| Zinc |

| Ammonium chloride |

| Hydrazine |

Chemo- and Regioselective Nitro Group Reductions

The selective reduction of the nitro group in this compound is a pivotal transformation, yielding 4-Amino-6-fluoroisobenzofuran-1(3H)-one. This product is a crucial building block for the synthesis of complex heterocyclic systems, including poly(ADP-ribose) polymerase (PARP) inhibitors. google.comchemsrc.com The presence of the lactone functionality requires chemoselective reduction methods that will not affect the ester group.

Several methods are effective for the reduction of aromatic nitro groups while preserving other sensitive functional groups. organic-chemistry.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a common approach. google.com Metal-acid systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (AcOH), are also widely employed. For instance, in the synthesis of related complex molecules, titanium(III) chloride (TiCl₃) has been successfully used to reduce a nitro group in the presence of other functionalities. nih.gov The choice of reagent can be tailored to the specific requirements of the subsequent synthetic steps.

Table 1: Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, Room Temperature | 4-Amino-6-fluoroisobenzofuran-1(3H)-one | Commonly used, generally high chemoselectivity for nitro group. google.com |

| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | 4-Amino-6-fluoroisobenzofuran-1(3H)-one | Effective for selective nitro reduction. |

| Fe, NH₄Cl | EtOH/H₂O, Reflux | 4-Amino-6-fluoroisobenzofuran-1(3H)-one | Classic method, often used in industrial processes. |

| TiCl₃ | HCl, MeOH, 60 °C | 4-Amino-6-fluoroisobenzofuran-1(3H)-one | Used in the synthesis of Talazoparib (B560058) derivatives. nih.gov |

Electrophilic Aromatic Substitution (EAS) Reactivity

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This reduced reactivity is a consequence of the powerful electron-withdrawing nature of the substituents attached to the benzene ring. msu.edu

The nitro group (-NO₂) is one of the strongest deactivating groups due to both its inductive electron withdrawal and its resonance effect, which places a positive charge on the aromatic ring. youtube.comunam.mx Similarly, the carbonyl group of the lactone moiety acts as a deactivating group through resonance. The fluorine atom, while possessing lone pairs, is an electronegative element and deactivates the ring through a strong inductive effect, which outweighs its resonance donation. masterorganicchemistry.com

The combined influence of these three deactivating groups drastically reduces the nucleophilicity of the aromatic ring, making it highly unreactive to electrophilic attack. msu.edu Consequently, standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not expected to proceed under normal conditions.

Ring-Opening and Ring-Closure Reactions of the Lactone Moiety

The isobenzofuranone core of the title compound is subject to both ring-closure formation and ring-opening reactions, which are fundamental to its synthesis and derivatization.

Ring-Closure: The synthesis of this compound itself involves a critical ring-closure (lactonization) step. The process starts from methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate, which upon heating in a mixture of 1,4-dioxane (B91453) and water, undergoes intramolecular cyclization to form the lactone ring with good yield. chemicalbook.com

Ring-Opening: The lactone ring is an ester and is susceptible to nucleophilic acyl substitution, leading to ring-opening. researchgate.net This reaction is a key strategy for its elaboration into more complex structures. A notable example is its reaction with hydrazine (N₂H₄). This reaction opens the lactone ring and subsequently forms a new heterocyclic ring, a pyridophthalazinone, which constitutes the core of the PARP inhibitor Talazoparib. google.com

Table 2: Ring-Opening and Ring-Closure Reactions

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Ring-Closure (Lactonization) | Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | 1,4-Dioxane, H₂O, Reflux | This compound | chemicalbook.com |

| Ring-Opening/Annulation | Intermediate derived from 4-Amino-6-fluoroisobenzofuran-1(3H)-one | Hydrazine hydrate, EtOH, Reflux | Pyridophthalazinone core of Talazoparib | google.com |

Derivatization Strategies for Structural Modification

This compound is a valuable starting material for the synthesis of biologically active molecules, most notably the PARP inhibitor Talazoparib (BMN-673). google.com The derivatization strategies leverage the reactivity of both the nitro group and the lactone moiety.

The general synthetic route to Talazoparib illustrates these strategies:

Nitro Group Reduction: The process begins with the chemoselective reduction of the nitro group to an amine, yielding 4-Amino-6-fluoroisobenzofuran-1(3H)-one, as discussed in section 3.3.3. google.comnih.gov

Condensation: The resulting amino-lactone is then condensed with an aldehyde, such as 4-fluorobenzaldehyde, in the presence of a reducing agent. This step builds a more complex intermediate. google.com

Cyclization/Annulation: The final key step involves reaction with hydrazine hydrate. This reagent facilitates a ring-opening of the lactone followed by a condensation and cyclization sequence to construct the final polycyclic pyridophthalazinone structure of Talazoparib. google.com

These transformations highlight how the inherent reactivity of this compound is strategically employed to access complex, high-value pharmaceutical compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Fluorine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For "6-Fluoro-4-nitroisobenzofuran-1(3H)-one," both proton (¹H) and fluorine (¹⁹F) NMR spectroscopy provide critical information about the chemical environment of the hydrogen and fluorine atoms, respectively.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of "this compound" in deuterated chloroform (B151607) (CDCl₃) provides distinct signals corresponding to the different protons in the molecule. Experimental data reveals the following chemical shifts (δ) in parts per million (ppm): a singlet at 5.74 ppm corresponding to the two protons of the methylene (B1212753) group (CH₂) in the lactone ring, a doublet of doublets from 7.97-7.98 ppm for one of the aromatic protons, and another doublet of doublets from 8.24-8.27 ppm for the other aromatic proton. guidechem.com The integration of these signals confirms the presence of four protons in the molecule in a 2:1:1 ratio. The splitting patterns (doublet of doublets) of the aromatic protons are indicative of their coupling to each other and to the fluorine atom.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| H-3 | 5.74 | Singlet (s) | -OCH₂- |

| Aromatic H | 7.97-7.98 | Doublet of Doublets (dd) | Aromatic Ring |

| Aromatic H | 8.24-8.27 | Doublet of Doublets (dd) | Aromatic Ring |

Fluorine (¹⁹F) NMR Spectroscopy:

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

The molecular formula of "this compound" is C₈H₄FNO₄, which corresponds to a molecular weight of 197.12 g/mol . chemsrc.com Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using Electrospray Ionization (ESI) in positive mode shows a peak at an m/z (mass-to-charge ratio) of 198 [M+1]⁺, confirming the molecular weight of the compound. guidechem.com

A detailed analysis of the fragmentation pattern, which would involve the cleavage of the molecule into smaller, charged fragments, is crucial for confirming the connectivity of the atoms. While specific fragmentation data for this compound is not available, a hypothetical fragmentation pattern would likely involve the loss of the nitro group (NO₂), carbon monoxide (CO) from the lactone ring, and potentially the cleavage of the lactone ring itself. The analysis of these fragment ions would provide strong evidence for the proposed structure.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M+H]⁺ | 198 | Protonated Molecular Ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands for its key functional groups.

Although a specific experimental spectrum for this compound is not provided, the expected characteristic IR absorption bands are as follows:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration |

| Carbonyl (Lactone) | ~1760-1780 | C=O stretch |

| Nitro Group | ~1530-1560 and ~1340-1370 | Asymmetric and Symmetric NO₂ stretch |

| C-F Bond | ~1000-1400 | C-F stretch |

| Aromatic C=C | ~1450-1600 | C=C stretch |

| C-O-C (Lactone) | ~1050-1300 | C-O stretch |

The presence of strong absorption bands in these regions would provide confirmatory evidence for the lactone, nitro, and fluoro functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no published crystal structures for "this compound" in the Cambridge Structural Database (CSD). However, analysis of crystal structures of related isobenzofuranone derivatives reveals that the isobenzofuranone core is typically planar. eurjchem.commdpi.com A crystallographic study of the title compound would definitively confirm the planarity of the bicyclic system and provide detailed information about the orientation of the nitro group relative to the aromatic ring.

Vibrational Spectroscopy (Raman) and its Application

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It is particularly useful for identifying and analyzing non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy would be expected to provide strong signals for the symmetric stretching vibrations of the nitro group and the aromatic ring system.

While no specific Raman spectrum for this compound has been reported, the analysis of Raman spectra of other nitroaromatic compounds suggests that the symmetric NO₂ stretch would appear as a strong, characteristic band. This would complement the IR data and provide a more complete vibrational analysis of the molecule.

Chromatographic Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods for purity determination.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating and quantifying components in a mixture. For a polar compound like "this compound," a reversed-phase HPLC method would be suitable. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report a purity of ≥98% for this compound, which is likely determined by HPLC. chemscene.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable. Given the relatively high boiling point of "this compound," a high-temperature GC column and appropriate temperature programming would be necessary. The mass spectrometer would then provide mass-to-charge ratio information for the eluting compound, confirming its identity and providing an additional layer of purity assessment. While a specific GC-MS method has not been described in the literature, its application would be valuable for identifying any volatile impurities.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a framework to understand and predict a molecule's behavior based on its electron density. For 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, DFT calculations are instrumental in elucidating its fundamental electronic properties.

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the presence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups is expected to significantly influence the FMOs. These groups would lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO, making the molecule a better electron acceptor. The nitro group, in particular, is a strong electron-withdrawing group and would likely result in a lower LUMO energy.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -3.20 |

| HOMO-LUMO Gap | 4.65 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, providing a color-coded map where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the lactone ring. Conversely, positive potential would likely be concentrated on the hydrogen atoms and the carbon atom of the carbonyl group. The fluorine atom would also contribute to the negative potential in its vicinity. This information is crucial for predicting how the molecule will interact with other molecules, such as receptors or enzymes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

For this compound, the isobenzofuranone core is relatively rigid. However, the nitro group can exhibit some degree of rotational freedom. MD simulations could be employed to study the preferred orientation of the nitro group relative to the aromatic ring and how this might be influenced by the solvent or binding to a biological target. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the molecule's behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with variations at different positions of the molecule. The biological activity of these compounds would be measured, and then computational descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods would then be used to build a model that relates these descriptors to the observed activity. Such a model could guide the design of more potent derivatives.

Table 2: Example of Descriptors for a Hypothetical QSAR Model

| Descriptor | Description |

| LogP | A measure of lipophilicity. |

| Molar Refractivity | Related to the volume and polarizability of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | As described in the FMO analysis. |

| LUMO Energy | As described in the FMO analysis. |

Reaction Mechanism Studies Using Computational Methods

Computational methods, particularly DFT, can be used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out.

For this compound, computational studies could be used to investigate its synthesis or its reactivity in various chemical transformations. For example, the mechanism of nucleophilic aromatic substitution on the benzene (B151609) ring could be explored, predicting which positions are most susceptible to attack and the energy barriers for these reactions. This would provide valuable information for chemists looking to modify the molecule.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be compared with experimental spectra to confirm the structure of a compound or to interpret complex spectral data.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of its various bonds, which would correlate with the peaks in its IR spectrum. Similarly, the chemical shifts of the hydrogen, carbon, and fluorine atoms could be calculated to aid in the interpretation of its NMR spectra. Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions that give rise to its UV-Vis absorption spectrum.

Table 3: Predicted Spectroscopic Data (Hypothetical)

| Spectrum | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

| IR | C=O stretch | ~1750 cm⁻¹ |

| IR | N-O symmetric stretch | ~1350 cm⁻¹ |

| ¹H NMR | Aromatic protons | 7.5 - 8.5 ppm |

| ¹³C NMR | Carbonyl carbon | ~165 ppm |

| UV-Vis | π → π* transition | ~280 nm |

Applications in Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

This compound is a valued starting material for constructing intricate molecular architectures, particularly those central to modern pharmaceuticals.

The most critical application of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one is its role as a starting material in the synthesis of Talazoparib (B560058) (also known as BMN-673), a potent inhibitor of poly (ADP-ribose) polymerase (PARP). sigmaaldrich.com Talazoparib is indicated for treating certain types of cancer, including those with germline BRCA mutations. sigmaaldrich.com

In the synthesis pathway to Talazoparib, this compound serves as the foundational core upon which the final complex structure is built. sigmaaldrich.com A crucial step in this process involves the chemical reduction of the nitro group at the 4-position to an amine, yielding 4-Amino-6-fluoroisobenzofuran-1(3H)-one. This transformation is fundamental for subsequent reactions that construct the rest of the polycyclic system of Talazoparib. One patented synthetic route highlights the use of this intermediate, though it notes that certain reaction conditions, such as cooling to approximately -30°C, can present challenges for industrial-scale production. sigmaaldrich.com

The reactivity of this compound makes it an excellent scaffold for producing a variety of substituted isobenzofuranone derivatives. The presence of the nitro group allows for its conversion into other functional groups, which dramatically expands its synthetic potential.

The primary example is the reduction of the nitro group to form 4-amino-6-fluoroisobenzofuran-1(3H)-one. This resulting amino-substituted derivative is a key downstream intermediate itself, enabling further chemical modifications such as diazotization or amide bond formation, thereby allowing the introduction of diverse substituents onto the isobenzofuranone ring system. While a broad range of novel isobenzofuranones have been synthesized for applications such as potential antidepressants and antileishmanial agents, the specific use of this compound is most directly documented in the pathway toward Talazoparib and its analogues. researchgate.netnih.gov

Building Block for Functional Materials

While the isobenzofuranone structural motif is found in various biologically active compounds, including some with antioxidant properties, there is limited specific information in the current scientific literature detailing the use of this compound as a building block for functional materials like polymers, dyes, or electronic materials. nih.gov Its documented application remains predominantly within the sphere of pharmaceutical synthesis. sigmaaldrich.com

Development of Novel Reagents and Catalysts Utilizing the Isobenzofuranone Core

Currently, there is a lack of published research demonstrating the application of this compound or its direct derivatives as novel reagents or catalysts. The compound's established role is that of a synthetic intermediate, where it is incorporated into a final product, rather than being used to facilitate a chemical transformation. sigmaaldrich.com

Medicinal Chemistry and Biological Activity of 6 Fluoro 4 Nitroisobenzofuran 1 3h One Derivatives

Structure-Activity Relationship (SAR) Studies of Analogs

The therapeutic efficacy of isobenzofuranone derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, have been instrumental in optimizing the potency and selectivity of these compounds.

Impact of Fluoro and Nitro Substituents on Biological Activity

The presence and positioning of fluoro and nitro groups on the isobenzofuranone scaffold are critical determinants of biological activity. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability. In the context of isobenzofuranone-based PARP inhibitors, the fluorine substituent is considered beneficial for its hydrophobic and electron-donating properties, which can enhance cytotoxic properties.

The nitro group, an electron-withdrawing moiety, plays a significant role in the electronic properties of the molecule, which can favor interactions with amino acid residues within the active sites of target enzymes. Studies on various heterocyclic compounds have shown that the position of the nitro group is crucial for biological activity. For instance, in some chalcone (B49325) derivatives, a nitro group at the ortho position has been associated with the highest anti-inflammatory activity. In the context of anticancer agents, the nitro group can significantly boost activity by influencing the molecule's interaction with DNA.

Mechanism of Action Studies: Interaction with Molecular Targets

The primary mechanism by which derivatives of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one exert their therapeutic effects is through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

Modulation of Enzyme and Receptor Activity

While the most prominent activity of these derivatives is PARP inhibition, the isobenzofuranone scaffold has been explored for its potential to modulate other enzymes and receptors. For example, certain isobenzofuranone derivatives have been investigated as inhibitors of tyrosinase and protein kinase C. However, the primary focus of research for derivatives of this compound has remained centered on PARP inhibition due to its profound implications in cancer therapy.

PARP Inhibitor Research and Talazoparib (B560058) as a Case Study

This compound is a key intermediate in the synthesis of Talazoparib (BMN-673), a highly potent inhibitor of PARP1 and PARP2 enzymes. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand DNA breaks, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Talazoparib exhibits a dual mechanism of action: it not only inhibits the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage. This "PARP trapping" is considered a more cytotoxic mechanism than catalytic inhibition alone, as the trapped PARP-DNA complexes interfere with DNA replication and transcription, leading to genomic instability and cell death. Talazoparib has been shown to be approximately 100-fold more efficient at PARP trapping than other PARP inhibitors like olaparib.

Below is a table summarizing the PARP inhibitory activity of Talazoparib:

| Parameter | Value |

| PARP1 Ki | 1.2 nM |

| PARP2 Ki | 0.87 nM |

| PARP1 IC50 | 0.57 nmol/L |

Non-Canonical PARP Targets

Recent research has revealed that the biological activity of Talazoparib may not be limited to PARP1 and PARP2. Chemical proteomics studies have identified PARP16, a mono-ADP-ribosyltransferase located in the endoplasmic reticulum, as a unique non-canonical target of Talazoparib. This finding suggests that Talazoparib's potent anticancer effects, particularly in certain cancer types like small cell lung cancer (SCLC), may be attributed to its polypharmacology, involving the inhibition of both PARP1 and PARP16. Silencing PARP16 has been shown to significantly reduce cell survival, especially when combined with PARP1 inhibition, highlighting PARP16 as an actionable target in cancer therapy.

Therapeutic Potential in Disease Models, Particularly Cancer Research

The therapeutic potential of derivatives of this compound is most prominently demonstrated by the clinical success of Talazoparib. In preclinical studies, isobenzofuranone derivatives have shown cytotoxic activity against various human cancer cell lines, including lymphoma, myeloid leukemia, glioblastoma, and melanoma. For instance, some synthesized isobenzofuranones have exhibited biological activity superior to the commercial anticancer drug etoposide (B1684455) in leukemia cell lines.

Talazoparib, as a single agent, has shown significant efficacy in preclinical models and clinical trials for the treatment of patients with germline BRCA-mutated locally advanced or metastatic breast cancer. Its potent PARP trapping ability makes it particularly effective in tumors with deficiencies in DNA damage repair pathways. The discovery of its activity against non-canonical targets like PARP16 has opened new avenues for its application in other cancers, such as SCLC, that are not traditionally associated with BRCA mutations.

The following table provides an overview of the therapeutic applications of Talazoparib:

| Disease | Target | Mechanism of Action |

| BRCA-mutated Breast Cancer | PARP1/2 | Inhibition of single-strand DNA break repair, PARP trapping |

| Small Cell Lung Cancer (SCLC) | PARP1, PARP16 | Dual inhibition leading to enhanced cytotoxicity |

Radiotracer Applications for Imaging Studies, e.g., Cancer Diagnostics

The isobenzofuranone scaffold, particularly when functionalized as this compound, serves as a critical precursor in the synthesis of advanced molecular imaging agents. Its primary application in medicinal chemistry is not as a therapeutic agent itself, but as a key building block for developing radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used extensively in oncology.

The strategic placement of the nitro group and a fluorine atom on the isobenzofuranone core makes this compound particularly suitable for the synthesis of inhibitors targeting Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition is a key therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Consequently, imaging PARP expression in tumors can help in patient selection for PARP inhibitor (PARPi) therapy and in monitoring treatment response. snmjournals.orgsnmjournals.org

Radiolabeled PARP inhibitors, often derived from precursors like this compound, allow for the in vivo visualization and quantification of PARP expression. mdpi.com PET imaging with these radiotracers, such as [¹⁸F]PARPi, can provide real-time assessment of the drug's engagement with its target within the tumor. nih.gov This enables an indirect evaluation of the potential biodistribution and pharmacokinetics of the therapeutic PARP inhibitors before they are administered. mdpi.com

Development of ¹⁸F-Labeled Radiotracers

The development of fluorine-18 (B77423) (¹⁸F)-labeled radiotracers is a cornerstone of modern PET imaging due to the favorable properties of ¹⁸F, including its 109.8-minute half-life and low positron energy. The structure of this compound is well-suited for the incorporation of ¹⁸F. The nitro group at the 4-position serves as an effective leaving group for nucleophilic aromatic substitution (SₙAr) reactions, which is a common method for introducing ¹⁸F onto an aromatic ring.

This chemistry is exploited in the synthesis of ¹⁸F-labeled PARP inhibitors. For instance, derivatives of the potent PARP inhibitor Talazoparib utilize such isobenzofuranone precursors. nih.gov The synthesis involves reacting the nitro-precursor with cyclotron-produced [¹⁸F]fluoride ions. This reaction displaces the nitro group and incorporates the positron-emitting ¹⁸F isotope onto the molecule. The resulting ¹⁸F-labeled isobenzofuranone intermediate is then taken through subsequent chemical steps to build the final, complex PARP inhibitor radiotracer.

This synthetic strategy has been successfully used to create various ¹⁸F-labeled PARP inhibitors, including analogs and isotopologues of approved drugs like Olaparib. snmjournals.orgnih.gov These radiotracers have demonstrated the ability to specifically accumulate in PARP-expressing tumors, allowing for clear visualization and quantification of the target via PET imaging. nih.gov

| Radiotracer Class | Precursor Type | Labeling Strategy | Application |

| ¹⁸F-labeled PARP Inhibitors | Nitro-substituted aromatics | Nucleophilic Aromatic Substitution | Imaging PARP-1 expression in tumors |

| ¹⁸F-Olaparib | Aryl boronic esters | Copper-mediated ¹⁸F-radiofluorination | Quantifying Olaparib tumor accumulation |

| ¹⁸F-PARPi-OMe | Photoredox-mediated deoxyfluorination | High molar activity probe synthesis | Visualizing PARP expression |

Pharmacological Profile Considerations: In Vitro and In Vivo Studies

The pharmacological profile of interest is primarily that of the final PARP inhibitors derived from the this compound scaffold, rather than the precursor itself. The purpose of this specific chemical structure is to facilitate the synthesis of highly potent and selective final compounds.

In Vitro Studies: In vitro studies are crucial for determining the potency and selectivity of the synthesized PARP inhibitors. These assays typically measure the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the activity of the PARP enzyme by 50%. For example, novel PARP-1 inhibitors based on different scaffolds have demonstrated potent inhibitory activity with IC₅₀ values in the low nanomolar range. researchgate.netresearchgate.net A newly synthesized olaparib-based probe, ¹⁹F-PARPi-OMe, showed an IC₅₀ of 70.08 µM in a cell-based assay, confirming it retained its binding capacity to PARP-1. snmjournals.org In another study, the isoquinolinone derivative PD128763, a specific PARP inhibitor, was found to be 100 times more potent than nicotinamide (B372718) in protecting islet cells from cell death. nih.gov Cellular evaluations of thieno[3,4-d]imidazole-4-carboxamide derivatives showed anti-proliferative activities against BRCA-deficient cell lines similar to that of olaparib. nih.gov

In Vivo Studies: In vivo studies, primarily using PET imaging in preclinical models (e.g., mice with tumor xenografts), are conducted to evaluate the synthesized radiotracers. These studies assess the tracer's biodistribution, tumor uptake, specificity, and clearance. For instance, PET imaging in mice with [¹⁸F]-Olaparib showed specific uptake in PARP-1 expressing tumors, with accumulation measured at 3.2% ± 0.36% of the injected dose per gram of tissue in PSN-1 xenografts. nih.gov This uptake was shown to correlate linearly with PARP-1 expression. nih.gov Furthermore, studies have demonstrated that the uptake of the radiolabeled PARP inhibitor in tumors can be blocked by the co-administration of a non-radiolabeled therapeutic PARP inhibitor (e.g., talazoparib or olaparib), confirming that the imaging signal is specific to the intended target. nih.govnih.gov These in vivo results are critical for validating a radiotracer's potential for clinical translation to assess PARP expression and monitor therapy. nih.gov

| Study Type | Model | Key Finding | Reference |

| In Vitro | BRCA-mutant DLD-1 cells | Compound 8m inhibited PARP-1 with an IC₅₀ of 0.49 nM. | researchgate.net |

| In Vitro | PC-3 cells | ¹⁹F-PARPi-OMe showed an IC₅₀ of 70.08 µM. | snmjournals.org |

| In Vivo | PSN-1 tumor xenografts | [¹⁸F]-Olaparib uptake was 3.2% ± 0.36% ID/g and correlated with PARP-1 expression. | nih.gov |

| In Vivo | SCLC patient-derived xenografts | [¹⁸F]PARPi PET signal was reduced in a dose-dependent manner by talazoparib. | nih.gov |

Comparison with Structurally Similar Isobenzofuranone Analogs in Medicinal Context

The isobenzofuran-1(3H)-one core, also known as a phthalide (B148349), is a privileged scaffold found in many natural and synthetic molecules with a wide array of biological activities. nih.gov This diversity highlights the importance of specific substitution patterns in determining the pharmacological application of the resulting compound.

While this compound is engineered as a specific precursor for potent PARP inhibitors used in oncology, other isobenzofuranone analogs exhibit entirely different biological profiles. researchgate.netnih.gov For example:

Antioxidant and Antiplatelet Activity: Certain (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been synthesized and shown to possess potent antioxidant and antiplatelet activities, in some cases being up to 10-fold more active as antioxidants than ascorbic acid. nih.gov

Antiproliferative and Cytotoxic Activity: Various C-3 functionalized isobenzofuranones have been evaluated for their antiproliferative activity against cancer cell lines like lymphoma (U937) and myeloid leukemia (K562). researchgate.netnih.gov Some of these derivatives demonstrated IC₅₀ values in the low micromolar range, superior to the commercial anticancer drug etoposide in the same assay. researchgate.net

Antimicrobial Activity: Other derivatives, such as N-(3-phthalidyl) amines, have been synthesized and shown to have good antibacterial and antifungal properties. imjst.org

Other Activities: The broader isobenzofuranone class has been associated with anti-inflammatory, antifungal, antiallergic, and anti-HIV properties, among others. nih.gov

This comparison underscores the chemical versatility of the isobenzofuranone scaffold. The specific functionalization of this compound—with its nitro group for radiolabeling and fluorine atom for modulating electronic properties—channels its utility toward a highly specific and sophisticated application in diagnostic imaging for precision oncology. This contrasts sharply with the broader, less target-specific biological activities observed in other analogs where different substituents at various positions on the ring system lead to different pharmacological outcomes.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The future synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one will likely pivot towards greener and more efficient chemical processes. Traditional methods for producing nitroaromatic compounds often rely on harsh nitrating agents like mixtures of nitric and sulfuric acids, which present significant environmental and safety concerns. orgchemres.org Modern approaches are increasingly focused on minimizing hazardous waste and energy consumption.

Future research in this area could explore:

Catalytic Nitration: Investigating novel catalysts, such as solid acids or metal-modified zeolites, to achieve regioselective nitration under milder conditions. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and potentially increase yields, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Solvent-Free Reactions: Developing synthetic routes that eliminate the need for volatile organic solvents would substantially decrease the environmental footprint of the manufacturing process. researchgate.netrsc.org

These sustainable methodologies aim to make the production of this compound and its derivatives more economically viable and environmentally responsible.

Exploration of Novel Biological Targets for Derivatives

The isobenzofuranone (or phthalide) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant effects. nih.govnih.govnih.gov The presence of a nitro group is also significant, as many nitroaromatic compounds possess antimicrobial properties. researchgate.net A notable study identified a nitroisobenzofuranone compound as a potent inhibitor of multidrug-resistant Staphylococcus aureus (MRSA) by targeting peptidoglycan biosynthesis. rsc.orgresearchgate.net

Future investigations should focus on synthesizing a library of derivatives of this compound and screening them against a diverse array of biological targets. Key areas of interest include:

Antimicrobial Drug Discovery: Expanding on the known activity of nitroisobenzofuranones, new derivatives could be tested against a broader spectrum of pathogenic bacteria and fungi to identify novel antimicrobial agents. nih.gov

Anticancer Therapeutics: Given the antiproliferative activity of many isobenzofuranones, derivatives could be evaluated against various cancer cell lines. nih.govmdpi.com Mechanistic studies would be crucial to identify their specific cellular targets.

Enzyme Inhibition: The electrophilic nature of the nitroaromatic ring and the reactivity of the lactone moiety could be exploited to design inhibitors for specific enzymes implicated in disease pathways. nih.gov

The strategic placement of the fluoro and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, offering a rich field for structure-activity relationship (SAR) studies. st-andrews.ac.uk

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Emerging research avenues in this domain include:

Predictive Modeling: AI algorithms can be trained on existing data for isobenzofuranone and nitroaromatic compounds to predict the biological activities of novel, unsynthesized derivatives. researchgate.netnih.govbio-hpc.eu This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, saving considerable time and resources. preprints.org

Synthesis Route Optimization: AI-powered retrosynthesis tools can propose novel and more efficient synthetic pathways for this compound and its derivatives. cas.orgtechnologynetworks.com These tools can analyze vast reaction databases to identify the most viable and sustainable routes. preprints.orggcande.org

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activities. mdpi.combio-hpc.eu Furthermore, AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds, which is critical for their development as potential drug candidates. researchgate.net

The synergy between computational modeling and experimental validation will undoubtedly accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Advanced Materials Science Applications

The unique electronic and structural properties of this compound suggest its potential utility in the development of advanced materials. The electron-withdrawing nature of the fluoro and nitro groups can impart specific optical and electronic characteristics. nih.gov

Future research could explore its application in:

Organic Electronics: Nitroaromatic compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could lead to novel materials with tailored properties.

Functional Polymers: this compound could serve as a monomer or a functional additive in the synthesis of new polymers. nih.govmit.edumdpi.com The resulting materials may exhibit enhanced thermal stability, specific optical properties, or serve as sensor materials. For example, polymers incorporating nitroaromatic moieties have been used in fluorescent sensors for detecting specific analytes. mdpi.com

High-Energy Materials: While requiring careful handling, nitroaromatic compounds are the basis for many energetic materials. nih.gov Research into the thermal and energetic properties of this compound could be of interest, though this would necessitate stringent safety protocols.

Comprehensive Toxicological and Ecotoxicological Profiling (excluding basic safety data)

A critical future direction for any new chemical entity is a thorough assessment of its potential toxicological and ecotoxicological impact. While basic safety data is a prerequisite, a deeper understanding of the compound's interaction with biological systems and the environment is essential for responsible development. Nitroaromatic compounds, as a class, are known to have potential for toxicity, including mutagenicity and carcinogenicity, often through the bioreduction of the nitro group to reactive intermediates. nih.govnih.govnih.govscielo.br

Future research should focus on:

Mechanistic Toxicology: Investigating the specific biochemical pathways through which this compound and its metabolites might exert toxic effects. This includes studying its potential for DNA damage, oxidative stress, and interaction with specific cellular targets. nih.gov

Metabolic Profiling: Identifying the metabolic fate of the compound in various biological systems is crucial for understanding its potential for bioaccumulation and long-term toxicity.

Ecotoxicity Studies: Assessing the impact of the compound and its degradation products on different trophic levels within an ecosystem, including aquatic and terrestrial organisms. researchgate.net The persistence and transformation of fluorinated organic compounds in the environment is an area of growing concern. nih.gov

Such comprehensive profiling is vital to ensure that any future applications of this compound are safe for human health and the environment.

Interdisciplinary Research Collaborations

The diverse potential of this compound necessitates a highly collaborative research approach. Progress in unlocking the full potential of this compound will depend on the synergy between different scientific disciplines.

Future success will be driven by collaborations between:

Synthetic Organic Chemists and Chemical Engineers: To develop sustainable and scalable synthetic routes. tandfonline.com

Medicinal Chemists, Biologists, and Pharmacologists: To design, synthesize, and evaluate novel therapeutic agents and elucidate their mechanisms of action. nih.gov

Computational Chemists and Data Scientists: To apply AI and machine learning for predictive modeling and to guide experimental work.

Materials Scientists and Physicists: To explore and develop novel applications in electronics and functional polymers.

Toxicologists and Environmental Scientists: To conduct comprehensive safety and environmental impact assessments.

Such interdisciplinary collaborations will be instrumental in navigating the challenges and capitalizing on the opportunities presented by this promising chemical entity.

Conclusion

Summary of Key Academic Contributions and Findings